molecular formula C7H4N2O6 B13880772 Pyrazine-2,3,5-tricarboxylic acid CAS No. 23046-95-9

Pyrazine-2,3,5-tricarboxylic acid

Katalognummer: B13880772
CAS-Nummer: 23046-95-9
Molekulargewicht: 212.12 g/mol
InChI-Schlüssel: GUSGSZQOULDNJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazine-2,3,5-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₄N₂O₆. It is characterized by a pyrazine ring substituted with three carboxylic acid groups at the 2, 3, and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrazine-2,3,5-tricarboxylic acid can be synthesized through various methods. One common approach involves the reaction of pyrazine with chloroacetic acid under basic conditions, followed by oxidation to introduce the carboxylic acid groups. Another method includes the decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrazine-2,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of pyrazine-2,3,5-tricarboxylic acid involves its ability to coordinate with metal ions through its carboxylic acid groups and nitrogen atoms. This coordination can lead to the formation of complex structures with unique properties. The compound’s interactions with biological targets are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific arrangement of carboxylic acid groups, which allows for distinct coordination modes and the formation of diverse metal-organic frameworks. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and coordination chemistry .

Eigenschaften

CAS-Nummer

23046-95-9

Molekularformel

C7H4N2O6

Molekulargewicht

212.12 g/mol

IUPAC-Name

pyrazine-2,3,5-tricarboxylic acid

InChI

InChI=1S/C7H4N2O6/c10-5(11)2-1-8-3(6(12)13)4(9-2)7(14)15/h1H,(H,10,11)(H,12,13)(H,14,15)

InChI-Schlüssel

GUSGSZQOULDNJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C(=N1)C(=O)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.